molecular formula C14H11F3N6O4 B2358712 (E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide CAS No. 477870-87-4

(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide

Cat. No. B2358712
CAS RN: 477870-87-4
M. Wt: 384.275
InChI Key: KTDYZPQGQGLBCS-BYADOWTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide is a chemical compound with the CAS Number: 477870-87-4 . It has a molecular weight of 384.27 . The IUPAC name for this compound is (2E)-2-cyano-2-[(2-nitrophenyl)hydrazono]-N’-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]ethanohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11F3N6O4/c1-8(6-12(24)14(15,16)17)19-22-13(25)10(7-18)21-20-9-4-2-3-5-11(9)23(26)27/h2-6,19-20H,1H3,(H,22,25)/b8-6?,21-10+ . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Synthesis and Structural Aspects

  • The compound has been utilized in the synthesis of benzannulated N-heterocyclic carbene ligands, a process involving the reaction of 2-nitrophenyl isocyanide with metal complexes, leading to intramolecular nucleophilic attacks and the formation of various complexes. This synthesis pathway is significant in organometallic chemistry and ligand development (Hahn et al., 2004).

  • The compound's derivatives have been involved in the synthesis of indoloquinolones and triazoloindoloquinolines, which are crucial in medicinal chemistry for their potential biological activities (Mulwad & Lohar, 2003).

  • It plays a role in the study of structural aspects of α-dihydrazones. These compounds are analyzed for their unusual synthetic routes and crystal stability, which are important in the field of crystallography and materials science (Bustos et al., 2015).

Chemical Reactions and Catalysis

  • The compound's derivatives are used in the synthesis of pyrazoles and hydrazones, acting as stable intermediates. This is crucial in developing various chemical reactions and synthesis pathways (Zelenin et al., 2002).

  • It is involved in the synthesis of aryl alkanehydrazonates and their thio analogs, leading to the production of derivatives of 4H-1,3,4-benzoxadiazines and benzothiadiazines. These compounds have applications in the field of organic synthesis and material science (Shawali & Hassaneen, 1977).

Biological and Pharmaceutical Applications

  • The compound's derivatives are studied for antimicrobial activity, especially in the development of novel thiosemicarbazone compounds and their metal complexes. These studies are crucial in discovering new antimicrobial agents and understanding their mechanisms (AlJahdali, 2013).

  • Research has been conducted on the synthesis and anti-tumor evaluation of hydrazide and hydrazide-hydrazone derivatives. This includes exploring their potential as antitumor agents, contributing significantly to cancer research and therapy (Wardakhan et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(5,5,5-trifluoro-4-oxopentan-2-ylidene)hydrazinyl]ethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O4/c1-8(6-12(24)14(15,16)17)19-22-13(25)10(7-18)21-20-9-4-2-3-5-11(9)23(26)27/h2-5,20H,6H2,1H3,(H,22,25)/b19-8+,21-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDYZPQGQGLBCS-BYADOWTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.